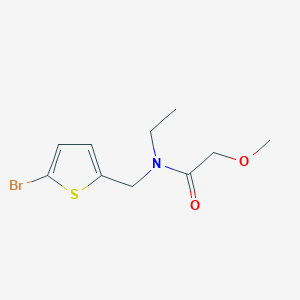
n-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to obtain 5-bromothiophene.
Formation of the Intermediate: The 5-bromothiophene is then reacted with an appropriate alkylating agent, such as methyl iodide, to form the intermediate 5-bromothiophen-2-ylmethyl.
Amidation: The intermediate is then subjected to amidation with N-ethyl-2-methoxyacetamide under suitable conditions, such as the presence of a base like triethylamine, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, and reduced to form dihydrothiophenes.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products
Substitution: Thiophene derivatives with various substituents.
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Coupling: Biaryl compounds.
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound can be used in studies related to its biological activity, such as antimicrobial or anticancer properties.
Industrial Applications: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can engage in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.
N-((5-Bromothiophen-2-yl)methyl)-N-methylacetamide: A structurally similar compound with a different alkyl group.
2-Methoxy-N-(thiophen-2-ylmethyl)acetamide: A compound with a similar functional group but lacking the bromine atom.
Uniqueness
N-((5-Bromothiophen-2-yl)methyl)-N-ethyl-2-methoxyacetamide is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. The combination of the thiophene ring and the methoxyacetamide group imparts specific electronic and steric properties, making it a versatile building block for various applications.
Properties
Molecular Formula |
C10H14BrNO2S |
|---|---|
Molecular Weight |
292.19 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-N-ethyl-2-methoxyacetamide |
InChI |
InChI=1S/C10H14BrNO2S/c1-3-12(10(13)7-14-2)6-8-4-5-9(11)15-8/h4-5H,3,6-7H2,1-2H3 |
InChI Key |
DXDGQZRLRFHFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(S1)Br)C(=O)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















